molecular formula C15H18N4O4S3 B2361104 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207032-48-1

N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2361104
CAS RN: 1207032-48-1
M. Wt: 414.51
InChI Key: ACXXWOZPPRLAST-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a piperazine ring, a thiazole ring, and a thiophene ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a variety of different reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could potentially increase its stability and solubility in certain solvents .

Scientific Research Applications

Antibacterial Activity

The compound exhibits emergent antibacterial activity. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial properties. These molecules were tested both in isolation and in complex with the cell-penetrating peptide octaarginine. Notably, several of the synthesized compounds demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specific derivatives with 4-tert-butyl and 4-isopropyl substitutions showed attractive antibacterial effects against multiple bacterial strains. For instance, the isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Importantly, the drug–peptide complex exhibited a distinctive mode of action, different from the simple sum of its individual components. The complex demonstrated faster killing kinetics, membrane pore formation in bacterial cells, and minimal hemolytic activity toward human red blood cells .

Tuberculosis Treatment

Although not directly studied for tuberculosis, the compound’s thiazole and sulfonamide components may offer insights. Researchers have designed novel derivatives with similar structural motifs to combat Mycobacterium tuberculosis. Investigating this compound’s potential anti-TB activity could be valuable .

Future Directions

The future research directions for this compound could potentially involve further studies to determine its physical and chemical properties, its potential biological activities, and its mechanism of action . Additionally, the development of efficient synthetic methods for this compound could also be a potential area of future research .

properties

IUPAC Name

N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S3/c1-26(22,23)19-5-3-18(4-6-19)13(20)8-12-10-25-15(16-12)17-14(21)11-2-7-24-9-11/h2,7,9-10H,3-6,8H2,1H3,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXXWOZPPRLAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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